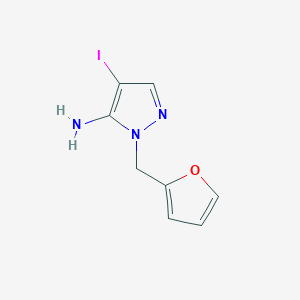

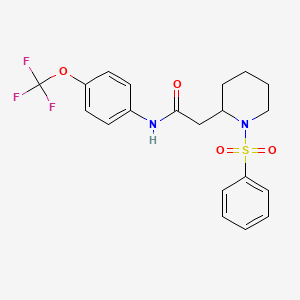

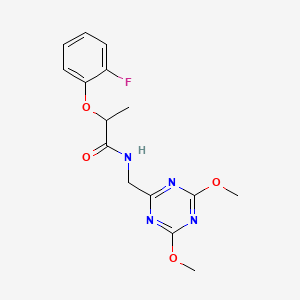

1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan derivatives are a group of organic compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They are used in a variety of applications, including the synthesis of other organic compounds .

Synthesis Analysis

Furan derivatives can be synthesized through various methods. For example, functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes . Another study synthesized 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea by coupling purified furfural with urea .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques, such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide insights into the structural characterizations of the compounds .Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For example, furfural, a derivative of furan, can condense with nitromethane in a basic medium to yield 2-(2-Nitrovinyl) furan .Physical And Chemical Properties Analysis

Furan derivatives have diverse physical and chemical properties. For example, 3-Amino-1-(furan-2-ylmethyl)urea is a white solid that is soluble in water and alcohol.Scientific Research Applications

Pharmaceuticals and Medicinal Chemistry

The compound’s structural features make it a promising candidate for drug development. Researchers have explored its potential as an antimicrobial, antiviral, or anticancer agent. By modifying its substituents, scientists can fine-tune its biological activity and selectivity. For instance, the furan ring could enhance lipophilicity, aiding cell membrane penetration, while the iodine atom might contribute to binding interactions with specific protein targets .

Catalysis and Organic Synthesis

Furan derivatives often serve as versatile building blocks in organic synthesis. This compound could participate in various reactions, such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, or Heck coupling. Its pyrazole moiety might act as a directing group, facilitating regioselective transformations. Researchers could explore its use in constructing complex molecules or designing new catalysts .

Materials Science and Polymer Chemistry

Furan-based polymers exhibit interesting properties, including thermal stability and biodegradability. Incorporating this compound into polymer backbones could lead to novel materials with tailored characteristics. For instance, it might enhance the mechanical strength or flame resistance of polymeric materials. Researchers could investigate its role in designing sustainable coatings, adhesives, or composites .

Agrochemicals and Crop Protection

The furan-pyrazole hybrid could find applications in agrochemicals. Researchers might explore its potential as a fungicide, insecticide, or herbicide. By understanding its mode of action and optimizing its structure, they could develop environmentally friendly alternatives to existing pesticides. The furan ring might contribute to bioactivity, while the iodine atom could enhance stability .

Analytical Chemistry and Sensors

Functionalizing the compound with specific groups could lead to sensor materials. For instance, attaching a fluorescent moiety could create a probe for detecting specific analytes. Researchers might explore its use in environmental monitoring, food safety, or medical diagnostics. The furan ring’s electron-rich nature could facilitate charge transfer processes in electrochemical sensors .

Natural Product Synthesis and Bioinspired Chemistry

Inspired by natural products, chemists often design synthetic routes to mimic complex molecules found in living organisms. The furan-pyrazole scaffold resembles motifs present in bioactive compounds. Researchers could use it as a starting point for total synthesis or as a building block for more intricate structures. By leveraging its reactivity, they might access novel natural product analogs .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(furan-2-ylmethyl)-4-iodopyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3O/c9-7-4-11-12(8(7)10)5-6-2-1-3-13-6/h1-4H,5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDYCVCAXVMIFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=C(C=N2)I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2403653.png)

![2-Chloro-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]acetamide](/img/structure/B2403657.png)

![2-[(4-aminophenyl)thio]-N,N-diphenylacetamide](/img/structure/B2403664.png)

![[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid](/img/structure/B2403670.png)

![N-(4-butylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403671.png)

![N-mesityl-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2403674.png)